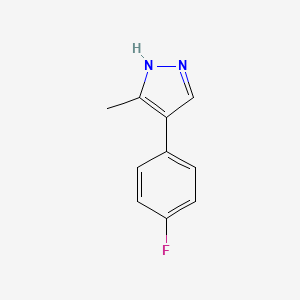

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCYVPANABQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Fluorophenylhydrazine with β-Ketoester

One well-documented method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate or similar β-ketoesters under reflux conditions in anhydrous ethanol. This reaction proceeds via nucleophilic attack of the hydrazine on the ketoester, followed by cyclization to yield the pyrazole ring.

-

- Solvent: Anhydrous ethanol

- Temperature: 70–80°C

- Reaction Time: Approximately 5 hours

- Molar Ratio: 1:1 (4-fluorophenylhydrazine : β-ketoester)

-

- Removal of ethanol under reduced pressure

- Dissolution in DMF and treatment with phosphorus oxychloride (POCl3) at 90°C for 1 hour to facilitate chlorination or further functionalization if needed

- Quenching in ice-cold water to precipitate the product

- Purification by recrystallization from anhydrous ethanol

This method affords the this compound core with good yields (around 74–80%) and high purity, as confirmed by melting point and NMR data.

Cyclization via Hydrazine Condensation and Catalytic Cyclization

Another approach involves a two-step process starting from α,β-unsaturated esters and 2,2-difluoroacetyl halides, which is more relevant for fluorinated pyrazole derivatives but can be adapted for 4-fluorophenyl substitution.

Step 1: Substitution/Hydrolysis

- Dissolve α,β-unsaturated ester and acid-binding agent in an organic solvent

- Add 2,2-difluoroacetyl halide dropwise at low temperature

- Hydrolyze with alkali to form an α-difluoroacetyl intermediate

Step 2: Condensation/Cyclization

- Add catalyst (e.g., sodium iodide or potassium iodide)

- React with methylhydrazine aqueous solution at low temperature

- Follow with reduced pressure and temperature rise to induce cyclization

- Acidify and recrystallize to obtain the pyrazole derivative

Although this method is optimized for difluoromethyl-substituted pyrazoles, the general strategy of condensation with hydrazines and catalytic cyclization is applicable for synthesizing this compound analogs.

Alternative Synthetic Routes

Direct Arylation: Transition-metal catalyzed direct arylation of 3-methyl-1H-pyrazole at the N1 position with 4-fluorophenyl halides could be employed, though this method requires careful control of reaction conditions and catalysts to avoid side reactions.

Functional Group Transformations: Starting from 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, reduction or oxidation steps can be used to modify the pyrazole ring substituents, allowing for diversification of the compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Condensation of 4-fluorophenylhydrazine with β-ketoester | 4-Fluorophenylhydrazine, Ethyl acetoacetate | Reflux in ethanol, 70–80°C, 5 h | 74–80 | Recrystallization from ethanol | Established, high-yield, scalable |

| Substitution/Hydrolysis + Condensation/Cyclization | α,β-Unsaturated ester, methylhydrazine, catalyst (NaI/KI) | Low temp addition, hydrolysis, condensation, cyclization | Not specified | Recrystallization (alcohol-water mix) | Suitable for fluorinated pyrazoles, adaptable |

| Direct Arylation (Literature-based, experimental) | 3-Methyl-1H-pyrazole, 4-fluorophenyl halide | Transition metal catalyst, solvent, elevated temp | Variable | Chromatography | Requires optimization, less common |

| Functional Group Transformations | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Various reducing/oxidizing agents | Variable | Chromatography, recrystallization | Useful for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analog) are isostructural, differing only in the halogen substituent (Cl vs. F). Both crystallize in dimethylformamide (DMF) with two independent molecules per asymmetric unit. Despite identical crystal systems, subtle adjustments in packing occur due to halogen size (Cl: van der Waals radius 1.80 Å vs. F: 1.47 Å), influencing intermolecular interactions .

Table 1: Structural Comparison of Halogenated Pyrazole Derivatives

Heterocyclic Hybrids

Pyrazole-triazole hybrids, such as 31a (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole), incorporate additional heterocycles (thiazole, triazole) that enhance structural complexity. These hybrids exhibit antimicrobial activity, attributed to thiazole and triazole pharmacophores .

Functional Group Influence

- Trifluoromethyl Derivatives : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (MW 427.3) introduces a trifluoromethyl group, increasing electronegativity and lipophilicity. This modification enhances metabolic resistance compared to the methyl group in the target compound .

- Carbothioamide Derivatives : Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide feature a carbothioamide group, enabling hydrogen bonding and altering solubility .

Table 2: Functional Group Impact on Properties

Biological Activity

4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

- Chemical Formula : C10H9FN2

- Molecular Weight : 180.19 g/mol

- Structure : The compound features a fluorophenyl group at the para position and a methyl group at the 3-position of the pyrazole ring.

1. Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

These values indicate that the compound effectively inhibits cell proliferation, particularly in cervical cancer (HeLa) cells, where it shows the highest potency .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

| Compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 78 | 89 |

At a concentration of 10 µg/mL, this compound exhibited a notable reduction in TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent comparable to standard treatments like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of this pyrazole derivative has also been investigated. It showed promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Bacillus subtilis | 40 µg/mL |

| Staphylococcus aureus | Not specified |

These findings indicate that the compound possesses broad-spectrum antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Study on Antiproliferative Effects : A study utilizing MTT assays demonstrated that the compound effectively reduced cell viability in HeLa cells with an IC50 of 18 µM. This suggests a strong potential for further development as an anticancer agent .

- Inflammation Model Studies : In vivo studies on carrageenan-induced paw edema in mice showed that compounds similar to this compound significantly reduced inflammation compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, [D6]DMSO) to confirm aromatic protons (δ 7.11–7.51 ppm) and methyl groups (δ 1.97 ppm) .

- Mass Spectrometry (MS) : Employ ESI-MS to detect the molecular ion peak () .

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Analyze dihedral angles and hydrogen-bonding networks to confirm stereochemistry .

Q. Methodological Answer :

- Solvent Selection : Replace toluene with THF in Step 1 to enhance enamine solubility (observed in analogous pyrazole syntheses ).

- Catalysis : Add catalytic Cu(I) salts (e.g., CuSO) during cyclization to accelerate ring closure, as demonstrated in triazole-pyrazole hybrid syntheses .

- Temperature Control : Optimize reflux duration (e.g., reduce Step 1 to 12 h) to minimize side reactions like solvent decomposition .

Contradiction Note :

Yields >100% (as reported in Step 1) indicate solvent contamination. Validate purity via -NMR integration or GC-MS before proceeding .

Advanced: How to resolve contradictions in crystallographic data interpretation for pyrazole derivatives?

Q. Methodological Answer :

- Software Cross-Validation : Compare SHELXL refinements with alternative programs (e.g., Olex2 or CRYSTAL) to verify bond lengths and angles .

- Twinned Data Analysis : For ambiguous electron density maps (common in fluorinated compounds), use twin-law detection tools in SHELXE to deconvolute overlapping reflections .

- Hydrogen Bonding : Re-examine O–HN interactions (e.g., δ 2.1–2.3 Å) to confirm molecular packing stability, as seen in related pyrazole-carbothioamide structures .

Case Study :

In 5-(4-Fluorophenyl)-3-triazolyl-pyrazole derivatives, SHELX refinement resolved a 0.056 -factor discrepancy by adjusting anisotropic displacement parameters .

Advanced: What strategies are effective in analyzing the biological activity mechanisms of fluorophenyl-substituted pyrazoles?

Q. Methodological Answer :

- Molecular Docking : Use PyMOL or AutoDock to model interactions with carbonic anhydrase isoforms (e.g., CAH1_HUMAN, CAH2_HUMAN) .

- Enzyme Assays : Measure IC values against prostaglandin G/H synthase (PGH1_HUMAN) via UV-Vis spectroscopy, as fluorophenyl groups enhance hydrophobic binding .

- SAR Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on bioactivity using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Key Finding :

Pyrazole-triazole hybrids exhibit antipruritic activity via JAK/STAT pathway inhibition (IC = 27 nM for JAK3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.